2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate

Enzyme Histochemistry Substrate Specificity Chemical Synthesis

Histochemical localization of phosphatase activity demands substrates with precise structural specificity. Naphthol AS-MX acetate, with its 2,4-dimethylphenyl substituent, provides a distinct steric and electronic profile compared to other Naphthol AS derivatives. This ensures reliable, non-misleading results in enzyme histochemistry and azo dye coupling reactions. - Unique 2,4-dimethyl substitution pattern ensures distinct enzyme specificity vs. AS-E (p-chloro) or AS-OL (o-methoxy) analogs. - Validated as a chromogenic substrate for alkaline and acid phosphatase localization in tissue sections. - Stable supply chain with batch-to-batch consistency for reproducible histochemical assays.

Molecular Formula C21H19NO3
Molecular Weight 333.4 g/mol
CAS No. 4569-00-0
Cat. No. B1580892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate
CAS4569-00-0
Molecular FormulaC21H19NO3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C)C
InChIInChI=1S/C21H19NO3/c1-13-8-9-19(14(2)10-13)22-21(24)18-11-16-6-4-5-7-17(16)12-20(18)25-15(3)23/h4-12H,1-3H3,(H,22,24)
InChIKeyFMPROMIJBCXFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthol AS-MX Acetate: Identity and Core Utility


2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate (CAS 4569-00-0), commonly known as Naphthol AS-MX acetate, is a substituted naphthol derivative belonging to the Naphthol AS series of compounds . It is characterized by a naphthyl acetate core and a 2,4-dimethylphenyl carbamoyl substituent, with a molecular formula of C21H19NO3 and a molecular weight of 333.38 g/mol . This compound is recognized as a substrate for phosphatase enzymes and is utilized in enzyme histochemistry for the localization of enzymatic activity in biological samples .

Naphthol AS-MX Acetate vs. Structural Analogs


Within the Naphthol AS series, even minor structural variations on the phenyl ring dramatically alter physicochemical properties such as lipophilicity and molecular recognition, which in turn dictate substrate specificity for different enzyme classes and the quality of histochemical localization [1]. For example, the 2,4-dimethyl substitution pattern on the phenyl ring of Naphthol AS-MX acetate confers distinct reactivity compared to the p-chloro substitution of Naphthol AS-E acetate or the o-methoxy substitution of Naphthol AS-OL acetate. These structural differences mean that substituting one Naphthol AS derivative for another without validation will likely yield non-comparable or misleading experimental results .

Naphthol AS-MX Acetate: Verifiable Differentiation


2,4-Dimethylphenyl Substitution vs. Analogs

The 2,4-dimethylphenyl carbamoyl group of Naphthol AS-MX acetate (C21H19NO3, MW 333.38) represents a distinct structural modification compared to other common Naphthol AS acetates. This specific substitution pattern is absent in Naphthol AS-E acetate (p-chlorophenyl, C19H14ClNO3, MW 339.8) [1], Naphthol AS-OL acetate (o-methoxyphenyl, C20H17NO4, MW 335.35) [2], and the unsubstituted Naphthol AS acetate (phenyl, C19H15NO3, MW 305.3) [3]. This difference in the aromatic substituent alters the compound's lipophilicity and potential for enzyme active site interaction, which is a primary driver of substrate selectivity .

Enzyme Histochemistry Substrate Specificity Chemical Synthesis

Phosphatase Histochemistry Substrate

Naphthol AS-MX acetate is specifically documented as a substrate for phosphatase enzymes . Upon hydrolysis by phosphatase, it releases a naphthol product that can be used for detection . This application stands in contrast to several structural analogs. Naphthol AS-D acetate and Naphthol AS-E acetate are more prominently described in the literature as intermediates for textile azo dyes and pigments, with their enzyme substrate applications often being secondary or focused on esterases . This distinction in primary documented application provides a clear selection criterion for users focused on phosphatase-related research .

Phosphatase Assay Enzyme Histochemistry Biochemical Staining

Phosphatase Localization Quality

A seminal histochemical study comparing various naphthol AS-phosphate derivatives for phosphatase localization found that for most routine purposes, naphthol AS-MX phosphate is among the suitable substrates [1]. While this study used the phosphate ester (a close analog of the acetate), it demonstrates the core Naphthol AS-MX structure's proven utility in generating sharp, reliable enzyme localizations. The study specifically recommends Naphthol AS-MX, AS-TR, and AS-CL phosphates for general use, while noting that Naphthol AS-BI phosphate is superior for the most precise localization in carefully fixed tissue like frozen-dried samples [1]. This positions compounds bearing the AS-MX core structure as a validated, mid-tier choice for histochemical applications where an optimal balance of performance and cost is required.

Histochemistry Phosphatase Localization Enzyme Assay

Naphthol AS-MX Acetate: Application Scenarios


Phosphatase Histochemistry and Cytochemistry

Procure this compound for use as a chromogenic substrate in histological or cytological assays designed to localize and semi-quantify phosphatase activity in tissue sections or cell preparations. This application is supported by its documented use as a phosphatase substrate, which upon enzymatic hydrolysis releases a detectable naphthol product .

Azo Dye and Pigment Intermediate

Utilize this compound as a key coupling component in the synthesis of specific azo dyes. The unique 2,4-dimethylphenyl substituent can confer distinct solubility, color, and fastness properties to the final dye product, differentiating it from dyes synthesized with other Naphthol AS derivatives like AS-E (p-chloro) or AS-OL (o-methoxy) [1].

Enzyme Specificity and Inhibition Research

Employ this compound in biochemical assays to characterize the substrate specificity of novel or known esterases and phosphatases. Its distinct steric and electronic profile compared to other Naphthol AS acetates makes it a valuable tool for probing the active site architecture of enzymes, enabling structure-activity relationship (SAR) studies .

Biomedical Diagnostics Development

Incorporate this compound into the development of diagnostic assays, particularly for research related to cancer treatment and diagnosis. Its ability to act as a dye for detecting oxidative damage in cellular DNA and proteins makes it useful for identifying potential therapeutic targets and monitoring disease progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.